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Conventional CMOS image sensors have traditionally utilized a front-side illumination (FSI)
architecture. In this design, the photodiode, which converts photons into electrons, is situated
beneath layers of metal interconnects and transistors.[1][2] This arrangement, while
straightforward to manufacture, presents a fundamental limitation: the metal wiring obstructs
and reflects a portion of the incoming light, preventing it from reaching the photosensitive area.
[1][2] This inherent inefficiency reduces the sensor's overall light-gathering capability,
particularly as pixel sizes shrink to accommodate higher resolutions.[2]

To overcome these limitations, backside-illuminated (BSI) sensor technology was developed.
BSI technology reverses the sensor's structural arrangement.[3][4] During manufacturing, the
silicon wafer is flipped, thinned down, and the light enters from the "backside," directly striking
the photodiode layer without being impeded by the metal wiring.[3][4] This fundamental change
in design leads to a significant improvement in light sensitivity and overall performance,
especially in low-light conditions.[3][4]

Core Principles of BSI Sensor Technology

The primary advantage of BSI sensors lies in the unobstructed light path to the photodiode.[2]
This leads to several key performance enhancements compared to their FSI counterparts:

e Improved Quantum Efficiency (QE): Quantum efficiency is the measure of a sensor's
effectiveness in converting photons into electrons. By removing the metal wiring from the
light path, BSI sensors can achieve significantly higher QE, often exceeding 90%, whereas
FSI sensors are typically limited to 30-60%.[5]
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o Higher Fill Factor: The fill factor is the ratio of the light-sensitive area of a pixel to its total
area. In FSI sensors, the metal wiring reduces the effective light-sensitive area. BSI sensors,
with the circuitry moved behind the photodiode, can achieve a fill factor approaching 100%.
[4]

o Enhanced Low-Light Performance: The combination of higher QE and a larger fill factor
makes BSI sensors exceptionally well-suited for low-light imaging.[3] They can produce
clearer images with less noise in dimly lit environments.[1]

o Improved Angle of Incidence: BSI sensors are more tolerant of light arriving at oblique
angles, which can reduce issues like lens shading.[2]

o Faster Signal Readout: With the metal interconnects on the backside, there is more flexibility
to optimize the wiring for higher signal speeds.[6]

However, the fabrication of BSI sensors is more complex and costly than that of FSI sensors.[2]
The process involves intricate steps of wafer bonding, thinning, and backside passivation,
which can introduce challenges such as dark current, crosstalk, and manufacturing yield.[2]

Quantitative Performance Comparison: BSI vs. FSI
Sensors

The following tables summarize the key performance differences between BSI and FSI CMOS
sensors based on available data.
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Performance Metric

Front-Side llluminated
(FSI) Sensors

Backside-llluminated (BSI)
Sensors

Quantum Efficiency (Peak)

30% - 60%][5]

> 90%][5]

Fill Factor

50% - 60%

~100%[4]

Low-Light Performance

Limited by lower QE and fill
factor

Superior due to enhanced light

capture[3]

Signal-to-Noise Ratio (SNR)

Generally lower

Higher, with improvements of
up to 8dB reported[6]

Dark Current

Generally lower due to simpler

manufacturing

Can be higher due to the
complex fabrication process,
but can be mitigated with
advanced passivation

techniques[7]

Crosstalk

Can be an issue, especially

with smaller pixels

Can be higher due to the
thinned silicon, but addressed

with deep trench isolation[5]

Manufacturing Complexity

Simpler and more cost-

effective[2]

More complex and

expensive[2]

Table 1: General Performance Comparison of FSI and BSI CMOS Sensors

Sensor Parameter

OmniVision (1.4um pixel)
(€]

Samsung (1.4pum pixel)[9]

Technology BSI BSI
Peak Quantum Efficiency

53.6% ~70%
(Green)
Read Noise 2.3e- Not specified
Dark Current (@50°C) 27 e-Isec Not specified
SNR10 Improvement vs. FSI Not specified 36%
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Table 2: Reported Performance Metrics for Specific 1.4pum BSI CMOS Sensors

Teledyne Photometrics Prime BSI
sCMOS[10]

Parameter

Dark Current 0.5 e-/Ip/s

Table 3: Example Dark Current in a Commercial BSI sCMOS Camera

Experimental Protocols
BSI CMOS Sensor Fabrication Workflow

The manufacturing of BSI sensors involves several critical steps beyond the standard CMOS
fabrication process. The following is a generalized protocol:

e Front-End-of-Line (FEOL) and Back-End-of-Line (BEOL) Processing: Standard CMOS
processes are used to create the photodiode array and the metal interconnect layers on the
front side of a silicon wafer.

» Wafer Bonding: The processed device wafer is bonded to a handle or carrier wafer. This
provides mechanical support for the subsequent thinning process. Various bonding
techniques can be used, including adhesive bonding, fusion bonding, and hybrid bonding.
[11][12]

o Wafer Thinning: The backside of the device wafer is thinned down using a combination of
mechanical grinding and chemical-mechanical polishing (CMP) to expose the silicon layer
containing the photodiodes.[13] The final thickness is critical for performance and is typically
in the range of a few micrometers.

» Backside Passivation: The thinned backside surface is treated to reduce surface defects and
minimize dark current. This often involves the deposition of a passivation layer, such as
silicon dioxide (SiO2) or high-k dielectrics like hafnium oxide (HfO2) or aluminum oxide
(Al203), followed by an annealing process.[14][15][16]

o Anti-Reflective (AR) Coating: An anti-reflective coating is applied to the passivated backside
to maximize light transmission into the silicon.[11]
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» Color Filter Array (CFA) and Microlens Application: A color filter array and microlenses are
patterned on the backside of the wafer to direct light into the individual pixels and to separate
colors for color imaging.

o Pad Opening and Dicing: Openings are created to access the electrical contact pads, and
the wafer is diced into individual sensor chips.[11]

Quantum Efficiency (QE) Measurement Protocol

The absolute QE of a BSI sensor can be characterized using a setup like the one described
below:

e Light Source and Monochromator: A broadband light source (e.g., a halogen lamp) is used in
conjunction with a monochromator to select specific wavelengths of light.

 Integrating Sphere: The monochromatic light is directed into an integrating sphere to create a
uniform illumination source.

o Calibrated Photodiode: A NIST-traceable calibrated photodiode with a known spectral
response is used to measure the absolute power of the light from the integrating sphere at
each wavelength.

e Device Under Test (DUT): The BSI sensor is placed at another port of the integrating sphere
to be illuminated by the same uniform light source.

o Data Acquisition:
o For each wavelength, the output signal from the calibrated photodiode is recorded.

o The BSI sensor is then exposed to the light, and the resulting image is captured. The
average digital number (DN) in a region of interest is measured.

o Adark frame (image with no illumination) is also captured and the average DN is
subtracted from the illuminated frame to correct for dark current.

e QE Calculation: The QE at each wavelength is calculated by comparing the signal from the
BSI sensor (converted from DN to electrons using the sensor's gain) to the known photon
flux measured by the calibrated photodiode.
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Dark Current Measurement Protocol

Dark current is a critical parameter, especially for long-exposure applications. A typical

measurement protocol is as follows:

o Controlled Environment: The BSI sensor is placed in a light-tight and temperature-controlled

environment.

o Data Acquisition:
o A series of dark frames are captured at a fixed temperature with varying exposure times.
o This process is repeated for a range of operating temperatures.

o Data Analysis:

o For each temperature, the mean signal level (in electrons) of the dark frames is plotted

against the exposure time.
o The dark current (in electrons per pixel per second) is the slope of this line.[17]

o An Arrhenius plot can be generated by plotting the logarithm of the dark current against
the inverse of the temperature to analyze the thermal generation mechanisms.

Visualizations of Key Concepts

To further elucidate the principles of BSI sensor technology, the following diagrams illustrate the

core concepts.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pure.tudelft.nl/ws/portalfiles/portal/168880961/sensors_23_09109_v2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Front-Side Illuminated (FST) Architecture | | Backside-Illuminated (BSI) Architecture

Incident Light Incident Light
Microlens Microlens
Color Filter Color Filter

1
Light Blockage & Reflection
1

Silicon Substrate Handle Substrate

Click to download full resolution via product page

Caption: Comparison of FSI and BSI sensor architectures.
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BSI Sensor Manufacturing Workflow
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Caption: Generalized workflow for BSI sensor manufacturing.
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Signal Pathway in a BSI Pixel
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Caption: Simplified signal pathway from photon to digital output in a BSI sensor.

Conclusion

Backside-illuminated CMOS sensors represent a significant advancement in solid-state
imaging technology. By inverting the traditional sensor architecture, BSI technology overcomes
the inherent limitations of FSI designs, leading to substantial improvements in quantum
efficiency, fill factor, and low-light performance. While the manufacturing process is more
complex, ongoing advancements in fabrication techniques continue to enhance the
performance and reduce the cost of BSI sensors. For researchers, scientists, and professionals
in fields such as drug development, where high-sensitivity imaging is crucial, a thorough
understanding of the principles and performance characteristics of BSI sensors is essential for
selecting and utilizing the most appropriate imaging technology for their applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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